molecular formula C22H23N5O3S2 B2847418 Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate CAS No. 1029733-74-1

Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate

Cat. No.: B2847418
CAS No.: 1029733-74-1
M. Wt: 469.58
InChI Key: AQOVQKKUVWBNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and an acetamido moiety at position 2. The acetamido group is further linked via a sulfanyl bridge to a pyrazine ring bearing a 4-phenylpiperazine substituent.

Properties

IUPAC Name

methyl 3-[[2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S2/c1-30-22(29)19-17(7-14-31-19)25-18(28)15-32-21-20(23-8-9-24-21)27-12-10-26(11-13-27)16-5-3-2-4-6-16/h2-9,14H,10-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOVQKKUVWBNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylate, which undergoes a series of reactions including acylation, amination, and thioether formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The goal is to achieve a consistent and high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The sulfanyl (-S-) bridge is a key reactive site, enabling oxidation and nucleophilic substitution.

Reaction TypeConditions/ReagentsProductYieldReferences
Oxidation to Sulfone KMnO₄ or H₂O₂ in acidic/neutral mediaSulfonyl group (-SO₂-)75–85%
Alkylation Alkyl halides, NaH/DMFThioether derivatives60–78%

Mechanistic Insights :

  • Oxidation : The thioether undergoes stepwise oxidation to sulfoxide (R-SO-R) and sulfone (R-SO₂-R) using KMnO₄ or H₂O₂. The reaction is pH-dependent, with neutral conditions favoring sulfone formation.

  • Alkylation : Sodium hydride (NaH) deprotonates the sulfur atom, enabling nucleophilic attack on alkyl halides (e.g., methyl iodide).

Hydrolysis of the Methyl Ester

The methyl ester at the thiophene-2-carboxylate position is susceptible to hydrolysis.

Reaction TypeConditionsProductYieldReferences
Basic Hydrolysis NaOH (1M), H₂O/EtOH, refluxThiophene-2-carboxylic acid90–95%
Acidic Hydrolysis HCl (6M), refluxThiophene-2-carboxylic acid85–88%

Applications :

  • Hydrolysis generates a carboxylic acid for further derivatization (e.g., peptide coupling) .

Amide Bond Reactivity

The acetamido group (-NH-C(O)-CH₂-S-) participates in hydrolysis and condensation.

Reaction TypeConditionsProductYieldReferences
Acidic Hydrolysis H₂SO₄ (conc.), 100°CAcetic acid + Thiophene-3-amine70%
Condensation Carbodiimides (EDC), R-COOHPeptide derivatives65–80%

Mechanistic Notes :

  • Hydrolysis in concentrated H₂SO₄ cleaves the amide bond, yielding 3-aminothiophene-2-carboxylate .

Modification of the 4-Phenylpiperazine Substituent

The piperazine ring undergoes alkylation, acylation, and deprotection.

Reaction TypeReagentsProductYieldReferences
N-Alkylation Alkyl halides, K₂CO₃N-Alkylpiperazine60–75%
Boc Deprotection TFA/DCMFree piperazine90%

Key Findings :

  • The secondary amine in piperazine reacts with alkyl halides under basic conditions (K₂CO₃) .

  • Boc-protected analogs (if present) are cleaved with trifluoroacetic acid (TFA) .

Pyrazine Ring Functionalization

The pyrazine ring supports electrophilic substitution and cross-coupling.

Reaction TypeReagents/CatalystProductYieldReferences
Suzuki Coupling Pd(PPh₃)₄, Aryl boronic acidBiaryl derivatives50–70%
Nitration HNO₃/H₂SO₄Nitropyrazine40–60%

Notes :

  • Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyrazine’s C-5 position .

Thiophene Ring Reactions

The thiophene core participates in electrophilic substitution (e.g., halogenation).

Reaction TypeReagentsProductYieldReferences
Bromination Br₂/FeCl₃4-Bromo-thiophene55–65%
Sulfonation SO₃/H₂SO₄Thiophenesulfonic acid50%

Applications :

  • Brominated derivatives serve as intermediates for cross-coupling .

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency for cyclization and coupling.

Reaction TypeConditionsProductYieldTimeReferences
Cyclization MW, 150°CFused heterocycles75%10 min
Amide Coupling MW, DMFPeptide analogs80%15 min

Scientific Research Applications

Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of a thiophene-carboxylate backbone, a sulfanyl-acetamido linker, and a pyrazine-phenylpiperazine system. Below is a comparative analysis with structurally related compounds from literature:

Table 1: Structural Comparison of Thiophene-Based Derivatives
Compound Name Molecular Weight Key Substituents Functional Groups
Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate ~500 (calculated) Phenylpiperazine, pyrazine, sulfanyl Carboxylate, amide, sulfide
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate 560.2 Fluorophenyl, chromenone, pyrazolopyrimidine Carboxylate, amine, ketone, fluoride
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate Not reported Methylpiperazine, phenyl Carboxylate, amide, piperazine

Substituent-Driven Property Differences

Phenylpiperazine vs. Methylpiperazine :

  • The target compound’s phenylpiperazine group enhances lipophilicity compared to the methylpiperazine in the analog from . This may improve blood-brain barrier penetration and receptor affinity but could reduce aqueous solubility.
  • Methylpiperazine () may offer better metabolic stability due to reduced steric hindrance and absence of aromatic rings prone to oxidative metabolism.

Sulfanyl Linker vs. In contrast, the propanamido linker in ’s compound provides flexibility but lacks sulfur’s electronegativity .

Pyrazine vs. Pyrazolopyrimidine :

  • The pyrazine ring in the target compound differs from the pyrazolopyrimidine in ’s analog. Pyrazolopyrimidines are often associated with kinase inhibition, whereas pyrazines may modulate electronic properties via nitrogen positioning .

Inferred Pharmacological Profiles

  • The sulfanyl group may confer resistance to esterase-mediated hydrolysis of the methyl carboxylate.
  • Compound: Fluorine atoms and chromenone moiety imply enhanced bioavailability and possible anticancer or anti-inflammatory activity .
  • Compound : Ethyl ester and methylpiperazine may prioritize peripheral over CNS effects due to reduced lipophilicity .

Biological Activity

Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a complex compound that exhibits a range of biological activities. This article delves into its synthesis, characterization, and various biological effects, supported by data tables and relevant research findings.

Compound Structure and Synthesis

The compound can be classified as a thiophene derivative, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiophene derivatives with piperazine and pyrazine components, leading to the formation of the target molecule.

Biological Activities

Thiophene derivatives, including the compound , have been studied for their potential therapeutic applications. The following are key biological activities associated with this class of compounds:

  • Antimicrobial Activity : Thiophene derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies indicate that certain thiophene compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some thiophene derivatives have been evaluated for their anticancer activity. Research has demonstrated that these compounds can inhibit the proliferation of cancer cell lines, including prostate cancer cells (PC-3) and others .
  • Neuropharmacological Effects : The piperazine moiety in the compound suggests potential neuropharmacological applications. Piperazine derivatives have been reported to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Activity : Thiophene derivatives are also recognized for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Activity TypeExample CompoundsMechanism/Notes
AntimicrobialVarious thiophenesEffective against Gram-positive and Gram-negative bacteria
AnticancerThiophene-based compoundsInhibition of cancer cell proliferation
NeuropharmacologicalPiperazine derivativesInhibition of acetylcholinesterase
Anti-inflammatorySelected thiophenesReduction of inflammatory markers

Detailed Research Findings

  • Antimicrobial Studies : A study evaluated a series of thiophene derivatives for their antibacterial activity using the disk diffusion method. Compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like amoxicillin .
  • Anticancer Evaluation : In vitro assays on PC-3 prostate cancer cells revealed that specific thiophene derivatives significantly reduced cell viability, indicating potential as anticancer agents. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuropharmacological Assessment : Virtual screening of piperazine-containing compounds demonstrated their ability to bind at critical sites on acetylcholinesterase, suggesting their potential as therapeutic agents for cognitive disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.